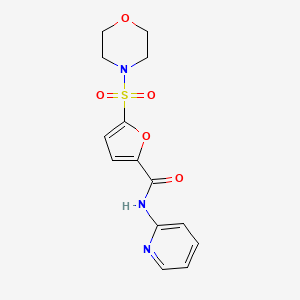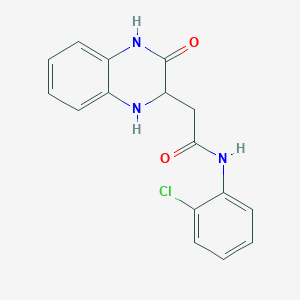
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, also known as 5-MS-PyF, is a small molecule compound with a variety of applications in scientific research. It is a heterocyclic compound containing both nitrogen and sulfur atoms, and is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging. 5-MS-PyF is also used in the study of enzyme kinetics, and is a useful tool for studying the structure and function of proteins, lipids, and carbohydrates.
Mechanism of Action
The mechanism of action of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is not fully understood. However, it is known that the compound binds to proteins, lipids, and carbohydrates, and interacts with them in a way that alters their structure and function. The binding of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide to these molecules can result in changes in the activity of enzymes, the structure of proteins, and the shape and size of lipids and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide are not fully understood. However, it has been shown to have an effect on the activity of enzymes, the structure of proteins, and the shape and size of lipids and carbohydrates. In addition, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide has been shown to interact with DNA, RNA, and other biomolecules, and to affect the expression of genes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in laboratory experiments is its low toxicity. The compound is non-toxic to humans and other organisms, and is generally considered to be safe for use in laboratory experiments. Additionally, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is relatively stable, and can be stored for long periods of time without degradation.
However, there are some limitations to using 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in lab experiments. For example, the compound has been shown to interact with some proteins and other biomolecules, and this can complicate experiments that rely on the accurate measurement of these molecules. Additionally, the compound can be difficult to synthesize, and can be costly to obtain.
Future Directions
There are many potential future directions for research involving 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Finally, research could be conducted to explore the potential applications of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in drug design and development.
Synthesis Methods
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is synthesized through a multi-step reaction sequence. The first step involves the condensation of morpholine-4-sulfonyl chloride with pyridine-2-carboxylic acid in the presence of a base, such as triethylamine, to form the intermediate product 5-(morpholine-4-sulfonyl)-pyridine-2-carboxylic acid. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a base to form 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide.
Scientific Research Applications
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging. It is also used in the study of enzyme kinetics, and is a useful tool for studying the structure and function of proteins, lipids, and carbohydrates. In addition, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is used as a fluorescent probe for the detection of biomolecules in living cells.
properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWGVFSVFEFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6418661.png)
![1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6418669.png)
![2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6418675.png)

![6-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B6418691.png)
![4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)
![[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418716.png)
![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6418736.png)
![[(4-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418737.png)
![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6418739.png)
![N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine](/img/structure/B6418742.png)